3-[4-formyl-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic acid is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds characterized by the presence of two nitrogen atoms at positions 1 and 2 of the ring. This specific compound features a formyl group and a naphthalenyl substituent, which contribute to its unique chemical properties.
The synthesis and characterization of this compound can be found in various scientific literature and patent documents, highlighting its potential applications in medicinal chemistry and organic synthesis.
This compound can be classified under:
The synthesis of 3-[4-formyl-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic acid typically involves several key steps:
The reaction conditions including temperature, solvent choice, and catalysts play a crucial role in optimizing yield and purity. Techniques such as high-performance liquid chromatography may be employed for purification.
The molecular structure of 3-[4-formyl-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic acid includes:
The molecular formula for this compound is . The molecular weight is approximately 285.28 g/mol.
The compound can participate in various chemical reactions due to its functional groups:
Reactions typically require specific conditions such as temperature control, pH adjustments, and sometimes catalysts to enhance reaction rates and selectivity.
The mechanism of action for compounds like 3-[4-formyl-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic acid often involves:
Studies have shown that pyrazole derivatives can exhibit anti-inflammatory and analgesic activities, suggesting potential therapeutic applications.
The physical properties include:
Key chemical properties include:
Scientific Uses
3-[4-formyl-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic acid has several potential applications:
The molecular architecture of 3-[4-formyl-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic acid integrates three pharmacologically significant elements: a naphthalene moiety, a 4-formyl substituted pyrazole ring, and a propanoic acid chain. This strategic combination creates a multifunctional scaffold with versatile drug design capabilities, as evidenced by its systematic IUPAC name 3-(4-formyl-3-naphthalen-1-ylpyrazol-1-yl)propanoic acid and molecular formula C₁₇H₁₄N₂O₃ [4] [5]. The compound's structural features enable diverse biological targeting through:
Planar aromatic engagement: The naphthalene system facilitates hydrophobic interactions and π-stacking with biological targets, enhancing binding affinity to protein domains. This bicyclic system provides enhanced rigidity and lipophilicity compared to single-ring systems, contributing to improved target engagement [2] [7].
Bidirectional functionalization: The 4-formyl group serves as a synthetic handle for nucleophilic addition reactions (e.g., Schiff base formation) while the carboxylic acid enables salt formation or amide coupling. This dual functionality allows rational structural diversification through straightforward synthetic transformations [4] .
Conformational flexibility: The propanoic acid linker provides torsional freedom between the pyrazole core and the ionizable carboxyl group, enabling optimal positioning for target interaction. This three-carbon chain balances flexibility with minimal entropic penalty upon binding [4] [10].
Table 1: Molecular Characteristics of 3-[4-Formyl-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic Acid [4] [5]
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₄N₂O₃ |
Molecular Weight | 294.31 g/mol |
IUPAC Name | 3-(4-formyl-3-naphthalen-1-ylpyrazol-1-yl)propanoic acid |
SMILES Notation | C1=CC=C2C(=C1)C=CC=C2C3=NN(C=C3C=O)CCC(=O)O |
Key Functional Groups | Aldehyde, carboxylic acid, naphthyl, pyrazole |
Table 2: Synthetic Versatility of the 4-Formyl Group in Pyrazole Derivatives [4] [10]
Reaction Type | Potential Products | Pharmacological Significance |
---|---|---|
Nucleophilic Addition | Secondary alcohols, imines (Schiff bases) | Enhanced hydrogen bonding capacity |
Condensation | Hydrazones, oximes | Improved pharmacokinetic properties |
Reductive Amination | Secondary amines | Increased bioavailability |
Grignard Addition | Secondary alcohols | Structural diversification |
The naphthalene substitution at the pyrazole C-3 position provides substantial steric bulk that may influence binding pocket accommodation in biological targets, while the electron-withdrawing formyl group at C-4 modulates the electronic character of the pyrazole ring, potentially enhancing hydrogen bond acceptor capability [4] [7]. This specific substitution pattern creates a spatially and electronically distinct pharmacophore compared to simpler pyrazole derivatives.
Pyrazole-containing compounds have demonstrated significant progression in antimicrobial chemotherapy, with over 15 pyrazole-based drugs approved since 2016 alone, including notable agents such as pirtobrutinib (2023) and zavegepant (2023) [2]. The historical trajectory reveals three evolutionary phases in their antimicrobial application:
First-generation non-selective agents (Pre-2000): Early pyrazole drugs like antipyrine exhibited broad but non-specific antimicrobial effects through undefined mechanisms. These compounds served primarily as proof-of-concept for pyrazole bioactivity but lacked target specificity [7].
Targeted second-generation inhibitors (2000-2020): The elucidation of microbial enzyme structures enabled rational design of pyrazole derivatives targeting specific pathways. Seminal work demonstrated pyrazole-carboxamide derivatives (e.g., compound 5i) with potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) at 60 µg/mL, comparable to neomycin at 10 µg/mL . During this period, structure-activity relationship studies established that:
The integration of naphthalene systems into pyrazole scaffolds represents a strategic advancement in addressing biofilm-mediated resistance. Naphthalene-containing derivatives demonstrate enhanced penetration through polysaccharide matrices and interfere with quorum-sensing pathways in Pseudomonas aeruginosa biofilms [7] . This evolution toward hybrid architectures provides the foundation for investigating naphthalene-functionalized pyrazoles like 3-[4-formyl-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic acid as next-generation antimicrobial agents.
The strategic incorporation of a formyl group at the C-4 position of the pyrazole ring represents a deliberate molecular design choice that significantly expands the compound's chemical and biological potential. This substitution pattern distinguishes it from conventional pyrazole-based drugs such as celecoxib (C-3 sulfonamide) or rimonabant (C-3 carboxamide) [2] [7]. The specific chemical and pharmacological rationales include:
Synthetic versatility: The aldehyde functionality serves as a chemical linchpin for structural diversification through controlled reactions. As demonstrated in pyrazole combinatorial libraries, the 4-formyl group undergoes efficient Knoevenagel condensation with active methylene compounds, forms hydrazones with substituted hydrazines, and participates in reductive amination with primary/secondary amines [1] . This enables rapid generation of analogs for structure-activity relationship studies without modifying the core naphthalene-pyrazole architecture.
Electronic modulation: The electron-withdrawing formyl group substantially alters the electron density distribution within the pyrazole ring, increasing the hydrogen bond accepting capacity of the adjacent ring nitrogen atoms. This electronic perturbation potentially enhances binding interactions with microbial target proteins such as dihydrofolate reductase, DNA gyrase, and penicillin-binding proteins [10].
Conformational steering: The formyl substituent may promote intramolecular interactions with the propanoic acid chain, creating stabilized conformations that pre-organize the molecule for target binding. Molecular modeling studies of similar 4-formyl pyrazole derivatives indicate that such interactions can reduce the entropic penalty of binding by up to 2.5 kcal/mol compared to unsubstituted analogs [4].
Biosynthetic mimicry: The aldehyde functionality structurally resembles reactive intermediates in microbial metabolism, particularly in folate biosynthesis pathways. This molecular mimicry potentially enables selective targeting of enzymes such as dihydropteroate synthase and thymidylate synthase, which recognize aldehyde-containing substrates .
Table 3: Comparative Analysis of Pyrazole Substitution Patterns in Antimicrobial Agents [2] [7]
Substitution Position | Exemplary Drugs/Compounds | Primary Antimicrobial Mechanism | Limitations |
---|---|---|---|
C-3 Carboxamide | Rimonabant analogs | Membrane disruption | Limited spectrum of activity |
C-3 Sulfonamide | Celecoxib derivatives | Cyclooxygenase inhibition | Gram-positive selectivity |
C-4 Trifluoromethyl | Berotralstat-type compounds | Plasma kallikrein inhibition | Limited biofilm penetration |
C-4 Formyl | Subject compound | DHFR inhibition, Biofilm targeting | Under investigation |
The 4-formyl substitution pattern combined with the naphthalen-1-yl group at C-3 creates a steric and electronic profile distinct from conventional pyrazole antimicrobials. This configuration may facilitate interaction with previously unexploited binding pockets in emerging antimicrobial targets such as bacterial histidine kinases, efflux pump regulators, and biofilm formation enzymes [7] . The propanoic acid linker further differentiates this compound by providing an anionic functional group at physiological pH, potentially enhancing water solubility and enabling ionic interactions with target proteins compared to ester-containing pyrazole derivatives currently in clinical use [4] [10].
The strategic investigation of this specific substitution pattern aligns with contemporary medicinal chemistry approaches that emphasize functional group diversity and three-dimensional complexity in addressing drug resistance. As antimicrobial discovery faces increasing challenges with resistance mechanisms, such rationally designed hybrid scaffolds offer promising avenues for next-generation therapeutic development [1] [7] .
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: